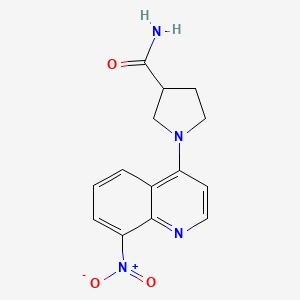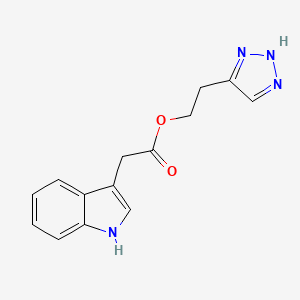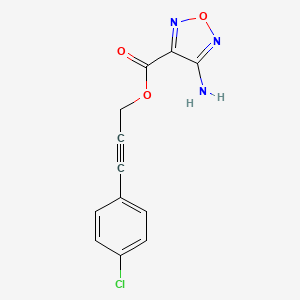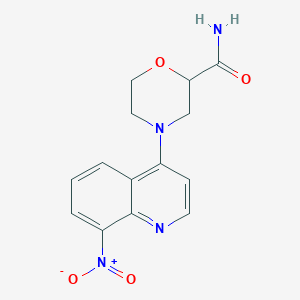
1-(8-Nitroquinolin-4-yl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Nitroquinolin-4-yl)pyrrolidine-3-carboxamide is a compound that features a quinoline ring substituted with a nitro group at the 8th position and a pyrrolidine ring attached to the 4th position of the quinoline ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
The synthesis of 1-(8-Nitroquinolin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of quinoline to introduce the nitro group, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the formation of the carboxamide group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反应分析
1-(8-Nitroquinolin-4-yl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents can be replaced by different functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(8-Nitroquinolin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(8-Nitroquinolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. The pyrrolidine ring may enhance the compound’s binding affinity to specific proteins or enzymes.
相似化合物的比较
1-(8-Nitroquinolin-4-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline ring structure and may have similar biological activities.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and are known for their diverse biological activities.
Nitroaromatic compounds: These compounds contain nitro groups and are studied for their potential as antimicrobial and anticancer agents. The uniqueness of this compound lies in the combination of these structural features, which may result in unique biological activities and applications.
属性
IUPAC Name |
1-(8-nitroquinolin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-14(19)9-5-7-17(8-9)11-4-6-16-13-10(11)2-1-3-12(13)18(20)21/h1-4,6,9H,5,7-8H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWYOJXVRIQHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)

![1-[(4-Benzyl-1,4-oxazepan-2-yl)methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]urea](/img/structure/B7427951.png)
![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![1-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427960.png)
![3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B7427969.png)
![Methyl 2-[4-(morpholine-2-carbonylamino)naphthalen-1-yl]oxyacetate;2,2,2-trifluoroacetic acid](/img/structure/B7427977.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
![N-[(5-chloro-1-methylbenzimidazol-2-yl)methyl]-5-cyclopentylsulfonyl-2-fluorobenzamide](/img/structure/B7427994.png)

![2-[4-(8-Nitroquinolin-4-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7428012.png)
![2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide](/img/structure/B7428020.png)

![3-(cyanomethylsulfanyl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7428029.png)
